molecular formula C3H7N5 B1622638 2-ethyl-2H-tetrazol-5-amine CAS No. 95112-14-4

2-ethyl-2H-tetrazol-5-amine

Cat. No. B1622638
CAS RN: 95112-14-4
M. Wt: 113.12 g/mol
InChI Key: SUEIINDYWPMJEW-UHFFFAOYSA-N
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Description

2-ethyl-2H-tetrazol-5-amine is a chemical compound with the molecular formula C3H7N5 . It is used in research and development .


Synthesis Analysis

The synthesis of this compound can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthesis method involves the reaction of dicyanophenylhydrazine and nitrous acid .


Molecular Structure Analysis

The molecular weight of this compound is 113.12 . The SMILES string representation is NC1=NN(CC)N=N1 and the InChI key is SUEIINDYWPMJEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tetrazoles, including this compound, are a class of heterocycles that have been developed to meet the needs of national defense and environmental protection . They are investigated both as potential explosives and as rocket propellant components based on their high energy properties .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a high crystal density .

Scientific Research Applications

Electron Transport System Activity

2-ethyl-2H-tetrazol-5-amine, as part of the broader family of tetrazole derivatives, is significant in studies related to electron transport system (ETS) activity in environmental sciences. Tetrazolium salts, including those derived from tetrazole compounds, are utilized to measure ETS activity, which is indicative of microbial bioactivity in soils and sediments. This application is critical for assessing the environmental health and microbial activity of various ecosystems (Trevors, 1984).

Environmental Remediation

Research on the removal of persistent organic pollutants from aqueous solutions has shown the potential application of tetrazole derivatives in cleaner and sustainable remediation techniques. These compounds, including this compound, could play a role in the adsorption and photocatalytic degradation of contaminants, demonstrating their importance in the development of environmentally friendly remediation technologies (G. Prasannamedha & P. S. Kumar, 2020).

Antiviral Agents

Tetrazole derivatives, including this compound, have been explored for their potential as antiviral agents. The unique structural characteristics of tetrazole compounds have made them the subject of studies aiming to develop new antiviral compounds against a range of viruses. This research avenue is particularly relevant in the quest for novel pharmaceutical agents capable of combating viral infections with high efficacy and selectivity (Ruchika Yogesh & N. Srivastava, 2021).

Energetic Material Development

In the field of energetic materials, tetrazole derivatives are being investigated for their application in the synthesis of energetic metal complexes. This compound, among others, is considered an important ligand due to its performance and distinct structural characteristics. These studies are focused on developing high-yield synthesis processes and understanding the properties of these complexes, which could lead to the creation of advanced materials for use in various industrial and military applications (Li Yin-chuan, 2011).

Mechanism of Action

The exact binding mode, structural biology, 3D conformations, and in general the chemical behavior of 2-ethyl-2H-tetrazol-5-amine is not fully understood .

Future Directions

Tetrazole derivatives, including 2-ethyl-2H-tetrazol-5-amine, play a very important role in medicinal and pharmaceutical applications . They are expected to find broad applications in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials .

properties

IUPAC Name

2-ethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEIINDYWPMJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401459
Record name 2-ethyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95112-14-4
Record name 2-ethyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2H-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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